molecular formula C13H8F3NO B1421716 5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine CAS No. 1187163-74-1

5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine

Cat. No.: B1421716
CAS No.: 1187163-74-1
M. Wt: 251.2 g/mol
InChI Key: ODXPOAIFBYEQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is a high-value synthetic intermediate designed for advanced chemical research and development. This compound integrates a 5-methylpyridine moiety with a 3,4,5-trifluorobenzoyl group, a structure frequently associated with enhanced biological activity and desirable physicochemical properties in active molecules. The pyridine ring is a predominant nitrogen-containing heterocycle found in more than 60% of all unique, small-molecule drugs, highlighting its critical role in modern medicinal chemistry . The strategic incorporation of multiple fluorine atoms on the benzoyl ring is a well-established molecular modification in agrochemical and pharmaceutical research. Fluorination is known to improve key properties such as metabolic stability, lipophilicity, and membrane permeability, which can lead to enhanced bioactivity and efficacy in target molecules . This specific molecular architecture suggests potential for this compound to serve as a key scaffold in the discovery of new active ingredients. Researchers can utilize this compound as a versatile building block for constructing more complex molecules. Its structure, featuring the 5-methylpyridine group, is analogous to cores found in various commercial insecticides , while the trifluorobenzoyl component is a common feature in compounds investigated for antifungal and antiviral applications . This makes it a promising candidate for synthesis programs aimed at developing novel crop protection agents or pharmaceutical candidates. This product is intended for use in a controlled research laboratory setting by qualified personnel. It is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5-methylpyridin-2-yl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c1-7-2-3-11(17-6-7)13(18)8-4-9(14)12(16)10(15)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXPOAIFBYEQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208378
Record name (5-Methyl-2-pyridinyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-74-1
Record name (5-Methyl-2-pyridinyl)(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methyl-2-pyridinyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine

The synthesis of 6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine typically involves reacting 6-methylpyridine with 3,4,5-trifluorobenzoyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product can then be purified via recrystallization or column chromatography. Industrial production methods would scale up the lab synthesis, optimizing reaction conditions for higher yields and purity and implementing continuous flow processes to enhance efficiency and reduce costs.

Process for preparing 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide

A process exists for preparing 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, or a pharmaceutically acceptable salt, such as the hemisuccinate salt. This process includes reacting 1-methylpiperidine-4-carboxylic acid with thionyl chloride and diethyl amine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide. The hydrochloride salt of 1-methylpiperidine-4-carboxylic acid is formed using hydrochloric acid. The use of diethylamine for the conversion of 1-methylpiperidine-4-carboxylic acid to N,N-diethyl-1-methylpiperidine-4-carboxamide is advantageous over the use of other dialkylamines.

Grignard Methodology

The use of Grignard methodology in the formation of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is advantageous over other methodologies, such as methods employing lithium reagents. The Grignard process is carried out at ambient temperature, circumventing the need for specialized cryogenic equipment required for the use of lithium reagents. The Grignard reagent is isopropyl Grignard reagent, or Turbo Grignard reagent, which is lithium chloride plus Grignard reagent, such as isopropylmagnesium chloride/lithium chloride.

Copper(I)Oxide Use

The conversion of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide to (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone using ammonia and greater than 0.02 wt % copper(I)oxide is advantageous. Reacting (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide with >0.02 wt % copper(I)oxide at less than 80° C yields (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine features a methyl group at the 5-position of the pyridine ring and a trifluorobenzoyl group at the 2-position. Its molecular formula is C11_{11}H8_{8}F3_{3}N. The synthesis typically involves the reaction of 5-methylpyridine with 3,4,5-trifluorobenzoyl chloride in the presence of a base such as triethylamine under controlled conditions to optimize yield and purity.

Medicinal Chemistry

The compound has shown promise in drug development due to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluorobenzoyl group enhances binding affinity, which can modulate enzyme activity or cellular pathways. Research indicates potential pharmacological properties including:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of similar compounds exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria . For instance, compounds derived from this class have been tested for effectiveness against resistant strains of bacteria.
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of related compounds suggest potential applications in treating inflammatory diseases.

Agrochemicals

This compound is being explored as a scaffold for designing novel agrochemicals. Its structural characteristics may lead to the development of:

  • Plant Growth Regulators : The compound's unique reactivity could be harnessed to create substances that enhance plant growth or provide herbicide safening properties.
  • Pesticides : The trifluoromethyl groups significantly influence the compound's biological activity, making it a candidate for developing new pesticides with improved efficacy and safety profiles.

Materials Science

This compound may also find applications in materials science due to its electronic properties influenced by the trifluoromethyl groups. Potential uses include:

  • Advanced Materials : Its reactivity can be exploited in synthesizing new materials with specific electronic or optical properties.

Data Tables

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against resistant bacterial strains
Anti-inflammatory drugsPotential in treating chronic inflammatory diseases
AgrochemicalsPlant growth regulatorsEnhances plant growth; herbicide safening potential
PesticidesImproved efficacy against pests
Materials ScienceAdvanced electronic materialsUnique electronic properties due to trifluoromethyl groups

Case Studies

  • Antibacterial Activity Study : A study examined various derivatives of this compound against a range of bacterial pathogens. Results showed significant inhibition of growth in several strains, indicating its potential as a therapeutic agent for bacterial infections .
  • Agrochemical Development : Research focused on synthesizing derivatives for use as plant growth regulators demonstrated enhanced efficacy in promoting seed germination and growth rates compared to traditional chemicals. These findings highlight the compound's potential role in sustainable agriculture practices.
  • Material Synthesis : Investigations into creating novel materials using this compound indicated promising results in developing polymers with enhanced thermal stability and electrical conductivity due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorobenzoyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and alteration of cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine

This positional isomer of the target compound differs only in the placement of the methyl group (4-position instead of 5-position). Despite sharing the same molecular formula (C₁₃H₈F₃NO) and weight (251.21 g/mol), the altered substituent position may lead to differences in:

  • Electronic Distribution : The orientation of electron-donating/withdrawing groups relative to the pyridine nitrogen may vary, altering reactivity or receptor interaction.

No direct biological data for this compound is available in the evidence, but such structural variations are critical in medicinal chemistry for tuning selectivity and potency .

SIB-1757 and SIB-1893 (Pyridine-Based mGluR5 Antagonists)
Compound Structure Target Receptor IC₅₀ (hmGluR5) Selectivity vs. hmGluR1 Mechanism
SIB-1757 6-Methyl-2-(phenylazo)-3-pyridinol mGluR5 0.37 µM >100 µM Noncompetitive Antagonist
SIB-1893 (E)-2-Methyl-6-(2-phenylethenyl)pyridine mGluR5 0.29 µM >100 µM Noncompetitive Antagonist
5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine See Introduction Unknown Not Reported Not Reported Not Reported

Key Observations :

  • Substituent Impact : The trifluorobenzoyl group in the target compound introduces strong electron-withdrawing effects, unlike the azo or styryl groups in SIB-1757/SIB-1893. This could reduce nucleophilicity and alter binding kinetics.
  • The target compound’s selectivity remains uncharacterized but could be inferred to depend on its unique substituent arrangement .
Other Pyridine Derivatives

lists compounds like 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine and 6-Bromo-5-pentanamidoimidazolecarboxylic acid , which share pyridine cores but diverge in functional groups. For example:

  • Trifluoromethyl vs.

Biological Activity

5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound has a molecular formula of C12H8F3N and is characterized by a pyridine ring substituted with a methyl group at the 5-position and a trifluorobenzoyl group at the 2-position. The synthesis typically involves the reaction of 5-methylpyridine with 3,4,5-trifluorobenzoyl chloride in the presence of a base such as triethylamine under anhydrous conditions. This method ensures high yield and purity by controlling reaction temperatures and utilizing continuous flow reactors for industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluorobenzoyl moiety enhances binding affinity to these targets, potentially leading to enzyme inhibition or modulation of cellular pathways. This interaction can result in significant biological effects, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting drug metabolism and resistance mechanisms.
  • Alteration of Cellular Pathways : By modulating receptor activity, it can influence various cellular processes such as apoptosis and proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects by reversing drug resistance in cancer cells. It has shown potential in increasing the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cell lines .
  • Antimicrobial Effects : Investigations into its antimicrobial properties have indicated effectiveness against various pathogens, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

A review of recent literature highlights several case studies focusing on the biological activity of this compound:

  • Resistance Reversal in Cancer Cells :
    • A study demonstrated that this compound could significantly enhance the efficacy of paclitaxel in HEK293 cells overexpressing P-glycoprotein (P-gp), a common mechanism of drug resistance. The compound showed preferential selectivity toward P-gp over other transporters like CYP3A4 .
  • Antimicrobial Activity :
    • Another investigation explored its antimicrobial properties against various bacterial strains. The results indicated promising activity that warrants further exploration to establish its therapeutic potential.

Comparative Analysis

To better understand the biological relevance of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
This compoundPyridine ring with trifluorobenzoyl groupAnticancer, Antimicrobial
4-Methyl-2-(trifluoromethyl)benzamideBenzamide structure with trifluoromethyl substituentModerate anticancer activity
3-TrifluoromethylpyridineSimple pyridine derivativeLimited biological data

Q & A

Q. What synthetic methodologies are recommended for synthesizing 5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine?

Methodological Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to attach the trifluorobenzoyl group to the pyridine core. For example, analogous compounds like 5-methyl-2-(phenylethynyl)pyridine (5MPEP) are synthesized via palladium-catalyzed coupling of stannane intermediates with halogenated pyridines . Key steps include:

  • Pre-functionalization: Introduce a halogen (Br, I) at the 2-position of 5-methylpyridine.
  • Coupling reaction: Use a trifluorobenzoyl boronic acid or stannane derivative with a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions.
  • Purification: Column chromatography or recrystallization to achieve ≥95% purity .
    Critical parameters: Reaction temperature (80–120°C), solvent (toluene/DMF), and catalyst loading (1–5 mol%) significantly impact yield.

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is required:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorination patterns.
  • High-Performance Liquid Chromatography (HPLC): Assess purity (≥95%) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (MS): ESI-MS or GC-MS for molecular weight verification.
  • X-ray Crystallography: Resolve crystal structure (if crystalline) to validate steric/electronic effects of the trifluorobenzoyl group, as seen in analogous imidazo-pyridine derivatives .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s anti-fibrotic mechanisms?

Methodological Answer: Leverage preclinical models like unilateral ureteral obstruction (UUO) in rats, as demonstrated for Fluorofenidone (AKF-PD), a structurally related pyridine derivative . Key steps:

  • Dose-response studies: Administer 5–50 mg/kg/day intraperitoneally.
  • Biomarker analysis: Quantify apoptosis markers (e.g., caspase-3, Bcl-2) via Western blot or immunohistochemistry.
  • Pathway inhibition: Use inhibitors (e.g., TGF-β1 receptor blockers) to isolate signaling pathways.
    Data analysis: Compare treated vs. control groups using ANOVA with post-hoc tests (p<0.05). Ensure sample sizes ≥6 for statistical power.

Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

Methodological Answer: Focus on substituent modifications guided by computational and experimental

  • Electron-withdrawing groups: Replace trifluorobenzoyl with pentafluorophenyl to enhance metabolic stability.
  • Steric considerations: Introduce methyl or ethyl groups at the pyridine 4-position to modulate binding affinity, as seen in mGluR5 modulators like 5MPEP .
  • In vitro assays: Test derivatives in cell-based models (e.g., HEK293 cells expressing target receptors) to measure IC₅₀ values.

Q. How can this compound be employed as a chemical probe in biological studies?

Methodological Answer: Use it to investigate interactions with enzymes or receptors implicated in neurological or inflammatory diseases:

  • Target identification: Perform affinity chromatography or thermal shift assays with recombinant proteins.
  • Functional assays: Measure Ca²⁺ oscillations in single-cell models (e.g., astrocytes) to assess allosteric modulation, as done for mGluR5 .
  • Probe validation: Compare with known inhibitors (e.g., MPEP) to confirm specificity .

Q. What experimental controls are critical when analyzing contradictory data in pharmacokinetic studies?

Methodological Answer: Address variability by implementing:

  • Internal standards: Use deuterated analogs for LC-MS/MS quantification.
  • Matrix-matched calibration: Account for plasma/serum matrix effects.
  • CYP enzyme inhibition assays: Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to rule out metabolic interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.